4-ethynylthiazole
CAS No.: 111600-89-6
Cat. No.: VC20835731
Molecular Formula: C5H3NS
Molecular Weight: 109.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 111600-89-6 |
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Molecular Formula | C5H3NS |
Molecular Weight | 109.15 g/mol |
IUPAC Name | 4-ethynyl-1,3-thiazole |
Standard InChI | InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H |
Standard InChI Key | SNNHMXYMKWHUBM-UHFFFAOYSA-N |
SMILES | C#CC1=CSC=N1 |
Canonical SMILES | C#CC1=CSC=N1 |
Introduction
Chemical Structure and Properties
The chemical structure of 4-ethynylthiazole consists of a five-membered thiazole ring with an ethynyl group (-C≡CH) attached at the 4-position. Thiazoles are heterocyclic compounds containing one sulfur atom and one nitrogen atom within a five-membered aromatic ring structure . The addition of the ethynyl group creates a unique electronic environment that influences the compound's reactivity and potential applications.
Physical and Chemical Properties
4-Ethynylthiazole possesses several distinctive physical and chemical characteristics that define its behavior in various chemical environments. The compound is identified by the following properties:
Property | Value |
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Chemical Formula | C₅H₃NS |
Molecular Weight | 109.15 g/mol |
CAS Number | 2005455-66-1 |
IUPAC Name | 4-ethynyl-1,2-thiazole |
SMILES Notation | C#CC1=CSN=C1 |
Standard InChI | InChI=1S/C5H3NS/c1-2-5-3-6-7-4-5/h1,3-4H |
InChI Key | RHGHFURMGQIVET-UHFFFAOYSA-N |
Physical Appearance | Not specified in literature |
Solubility | Data not widely available |
The thiazole core contributes to the aromatic character of the compound, while the ethynyl group introduces sp-hybridized carbons that significantly affect its electronic distribution. The ethynyl substituent is strongly electron-withdrawing, which influences the reactivity of the heterocyclic ring, particularly at other positions.
Electronic Structure
The electronic structure of 4-ethynylthiazole is particularly notable due to the presence of multiple functional elements within a compact molecular framework. The thiazole ring contains a sulfur atom that contributes electron density to the aromatic system, while the nitrogen atom introduces a region of electronegativity. The ethynyl group, with its linear triple bond, extends the π-electron system of the molecule, potentially enhancing its ability to participate in conjugated systems or interact with electron-deficient species.
Chemical Reactivity
The chemical reactivity of 4-ethynylthiazole is largely defined by the presence of both the thiazole ring and the ethynyl functional group, each contributing distinct reactive characteristics.
Reactivity of the Ethynyl Group
The terminal alkyne moiety in 4-ethynylthiazole presents several opportunities for chemical transformations:
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Click chemistry applications, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC), which allow for the formation of 1,2,3-triazoles
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Sonogashira coupling with aryl or vinyl halides to form extended conjugated systems
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Hydration reactions to generate carbonyl-containing derivatives
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Metal coordination through the π-electrons of the triple bond
These reactions enable the use of 4-ethynylthiazole as a versatile building block in the synthesis of more complex structures with potential applications in materials science and medicinal chemistry.
Reactivity of the Thiazole Ring
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Electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to electron-rich heterocycles
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Nucleophilic attacks at specific positions, influenced by the electronic effects of the ethynyl substituent
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Coordination with metals through the nitrogen atom of the thiazole ring
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Potential for oxidation reactions involving the sulfur atom
The combined reactivity of both functional elements makes 4-ethynylthiazole a versatile intermediate in organic synthesis.
Applications in Organic Synthesis
4-Ethynylthiazole serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures with specific functional properties.
Building Block for Complex Molecules
The distinctive structure of 4-ethynylthiazole makes it suitable for incorporation into larger molecular frameworks:
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As a scaffolding element in the synthesis of bioactive compounds
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For the construction of extended π-conjugated systems with applications in materials science
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In the development of molecular probes for chemical biology applications
The thiazole ring, being present in numerous natural products and pharmaceuticals, provides a biologically relevant core that can be further functionalized through the ethynyl group.
Click Chemistry Applications
One of the most significant applications of 4-ethynylthiazole lies in click chemistry, particularly in copper-catalyzed azide-alkyne cycloadditions (CuAAC). This reaction allows for:
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Modular assembly of complex structures under mild conditions
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Bioconjugation with biomolecules such as proteins and nucleic acids
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Development of libraries of thiazole-triazole hybrid compounds with potential biological activities
These applications highlight the utility of 4-ethynylthiazole in modern synthetic methodologies that prioritize efficiency and specificity.
Structural Feature | Potential Biological Effect |
---|---|
Thiazole core | Base level of bioactivity; contributes to binding with biological targets |
Ethynyl group | May enhance interaction with specific protein binding sites; could serve as a site for metabolic activation |
Position of substitution | The 4-position substitution may influence binding orientation and specificity |
Research on thiazole derivatives has demonstrated that structural modifications can significantly impact their biological activities, suggesting that 4-ethynylthiazole could serve as a starting point for the development of compounds with specific pharmacological profiles .
Analytical Methods and Characterization
The characterization of 4-ethynylthiazole typically employs a combination of spectroscopic and analytical techniques to confirm its structure and purity.
Spectroscopic Identification
Several spectroscopic methods are commonly used to characterize 4-ethynylthiazole:
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Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the hydrogen and carbon environments within the molecule
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Infrared (IR) spectroscopy, particularly useful for identifying the characteristic C≡C stretching vibration of the ethynyl group
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Mass spectrometry, which confirms the molecular weight and can provide fragmentation patterns specific to the structure
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of synthesized 4-ethynylthiazole:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment
These analytical methods collectively enable the comprehensive characterization of 4-ethynylthiazole, ensuring its identity and quality for subsequent applications.
Future Research Directions
The exploration of 4-ethynylthiazole continues to evolve, with several promising directions for future research:
Expanding Synthetic Methodologies
Future research could focus on developing more efficient and sustainable methods for synthesizing 4-ethynylthiazole, potentially including:
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Green chemistry approaches with reduced environmental impact
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Flow chemistry methods for continuous production
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Catalyst optimization to improve yields and selectivity
Biological Activity Exploration
A systematic investigation of the biological activities of 4-ethynylthiazole and its derivatives could reveal new therapeutic applications:
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Screening against diverse biological targets
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Structure-activity relationship studies to optimize activity
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Mechanism of action investigations for active compounds
Materials Science Applications
The unique electronic properties of 4-ethynylthiazole suggest potential applications in materials science:
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Development of conjugated polymers with optoelectronic properties
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Creation of coordination complexes with interesting photophysical characteristics
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Incorporation into supramolecular assemblies through directional interactions
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